

2,4-Dibromo-6-fluoroaniline molecular structure and weight

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Compound of Interest

Compound Name: 2,4-Dibromo-6-fluoroaniline

Cat. No.: B133207

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In-Depth Technical Guide to 2,4-Dibromo-6-fluoroaniline

This guide provides a comprehensive technical overview of **2,4-Dibromo-6-fluoroaniline**, a halogenated aromatic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and applications, grounding the discussion in established scientific principles and methodologies.

Core Molecular and Physical Properties

2,4-Dibromo-6-fluoroaniline is an organic compound belonging to the class of anilines, which are aromatic amines.^[1] Its structure is characterized by a benzene ring substituted with an amino group (-NH₂), two bromine atoms, and one fluorine atom.^[1] This specific arrangement of atoms imparts unique chemical properties that make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^[1]

Molecular Structure and Identification

The IUPAC name for this compound is **2,4-dibromo-6-fluoroaniline**.^{[2][3]} The numbering of the substituents on the aniline ring follows standard chemical nomenclature, with the amino group defining the first position. The molecular formula is C₆H₄Br₂FN.^{[2][3]}

Key identifiers for this compound are:

- CAS Number: 141474-37-5[2][3]
- PubChem CID: 2736765[2]
- SMILES: C1=C(C=C(C(=C1F)N)Br)Br[2]
- InChIKey: YJLXEKFYZIBUPJ-UHFFFAOYSA-N[2]

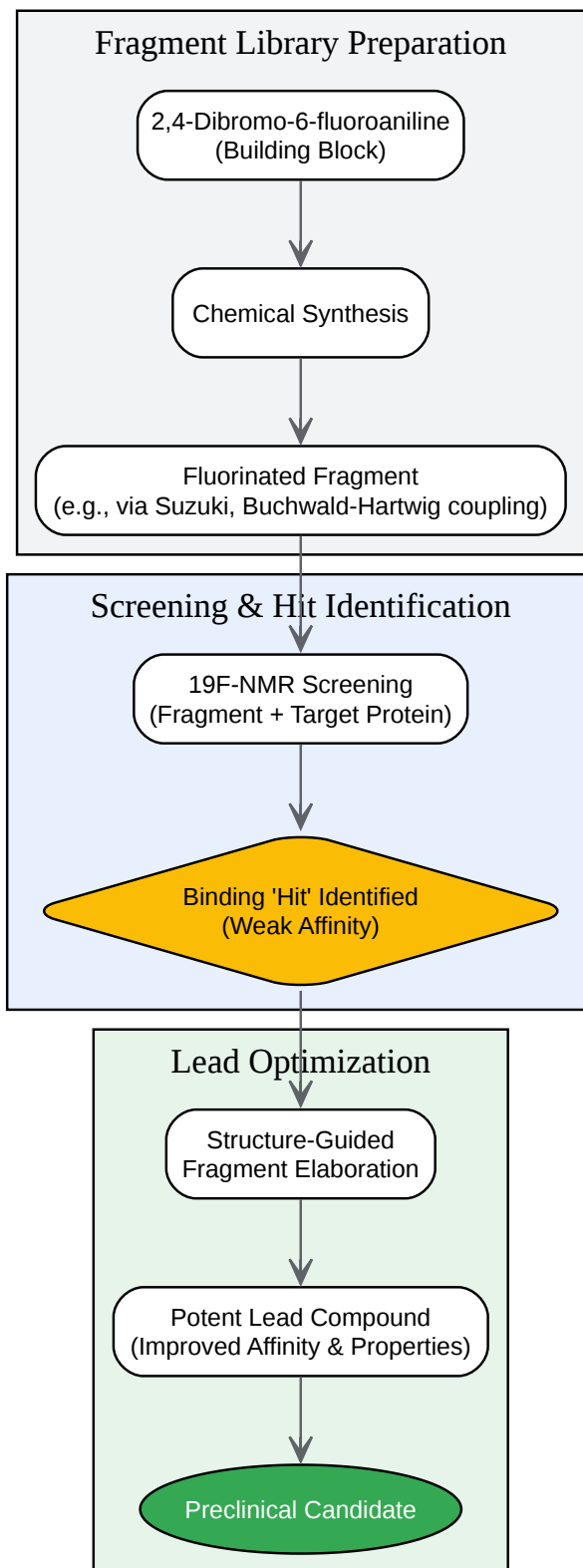
Physicochemical Data Summary

The quantitative properties of **2,4-Dibromo-6-fluoroaniline** are summarized in the table below. These parameters are critical for designing experimental conditions, including reaction setups, purification protocols, and storage.

Property	Value	Source
Molecular Weight	268.91 g/mol	[2][4]
Monoisotopic Mass	266.86945 Da	[2]
Appearance	Low Melting Solid	[1]
Melting Point	59-64 °C	[5][6]
Boiling Point (Predicted)	245.7±35.0 °C	[6]
Density (Predicted)	2.096±0.06 g/cm ³	[6]

Molecular Structure Visualization

The 2D structure of **2,4-Dibromo-6-fluoroaniline** highlights the spatial relationship between the functional groups on the benzene ring. The presence and position of the halogen atoms significantly influence the molecule's electronic properties and reactivity.[1]



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